molecular formula C18H11F2N3O4 B6581766 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1297607-32-9

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B6581766
CAS RN: 1297607-32-9
M. Wt: 371.3 g/mol
InChI Key: ZOHQIEMKQDHITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C18H11F2N3O4 and its molecular weight is 371.3 g/mol. The purity is usually 95%.
The exact mass of the compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is 371.07176216 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Agent

The title compound serves as a key intermediate in the synthesis of the antifungal drug Posaconazole . Compared to existing antifungal medications, Posaconazole demonstrates higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus. Its unique chemical structure contributes to its efficacy in combating fungal infections .

Biomass Catalysis

In recent research, N-acetylglucosamine (a common feedstock) undergoes catalytic transformation into 5-hydroxymethylfurfural (HMF) using this compound. This innovative approach integrates biomass catalytic conversion with organic synthesis techniques, opening up new avenues for sustainable chemical processes .

Nitrofurantoin Analogues

Researchers have designed and synthesized a series of nitrofurantoin analogues containing furan and pyrazole scaffolds. These compounds exhibit antibacterial activity and may find applications in treating bacterial infections. The title compound contributes to this class of novel antibacterial agents .

Crystallography Studies

The crystal structure of this compound reveals intriguing features. The central tetrahydrofuran ring adopts an envelope conformation, with various substituents (triazole, difluorophenyl, and tolyl rings) inclined at specific angles. Weak hydrogen bonds link the molecules into a three-dimensional structure. Such studies provide insights into its behavior and interactions .

Medicinal Chemistry

Given its unique arrangement of functional groups, this compound is of interest in medicinal chemistry. Researchers explore its potential as a scaffold for designing novel drugs targeting specific biological pathways or receptors. Further investigations may reveal additional therapeutic applications .

Organic Synthesis

Beyond its role as an antifungal intermediate, the title compound contributes to the broader field of organic synthesis. Its distinct combination of heterocyclic rings and substituents offers opportunities for creating diverse chemical entities with tailored properties .

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O4/c19-10-3-4-12(13(20)6-10)17-7-11(23-27-17)9-26-18(24)15-8-14(21-22-15)16-2-1-5-25-16/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHQIEMKQDHITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=C2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,4-difluorophenyl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.